5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and methyl groups, along with a chromenyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps:
Bromination: The starting material, 2-methoxy-3-methylbenzoic acid, is brominated using bromine in acetic acid to introduce the bromine atom at the 5-position.
Amidation: The brominated product is then reacted with 4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the chromenyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 5-hydroxy-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide.
Reduction: 5-bromo-2-methoxy-3-methyl-N-[4-(2-hydroxy-2H-chromen-3-yl)phenyl]benzamide.
Substitution: 5-substituted-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The chromenyl moiety is known for its biological activity, which could be harnessed in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the chromenyl and benzamide moieties suggests possible applications in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The chromenyl moiety could interact with specific molecular targets, modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-3-methylbenzoic acid: Shares the bromine, methoxy, and methyl substitutions but lacks the chromenyl phenyl moiety.
4-(2-oxo-2H-chromen-3-yl)aniline: Contains the chromenyl phenyl moiety but lacks the benzamide core.
Uniqueness
The uniqueness of 5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzamide and chromenyl moieties allows for diverse applications in various fields.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-11-17(25)13-20(22(14)29-2)23(27)26-18-9-7-15(8-10-18)19-12-16-5-3-4-6-21(16)30-24(19)28/h3-13H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXBBBOQRPQCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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